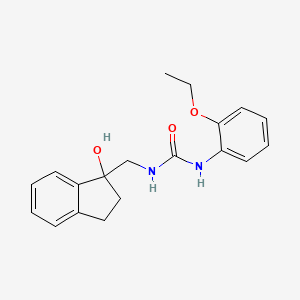

1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

Descripción

Propiedades

IUPAC Name |

1-(2-ethoxyphenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-24-17-10-6-5-9-16(17)21-18(22)20-13-19(23)12-11-14-7-3-4-8-15(14)19/h3-10,23H,2,11-13H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPLSZSFGGCCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea typically involves a multi-step process. One common method includes the following steps:

Preparation of 2-ethoxyaniline: This is achieved by the ethoxylation of aniline using ethyl bromide in the presence of a base such as sodium hydroxide.

Formation of the isocyanate intermediate: The 2-ethoxyaniline is then reacted with phosgene to form 2-ethoxyphenyl isocyanate.

Synthesis of the hydroxy-dihydroindenyl intermediate: This involves the reduction of indanone using a reducing agent like sodium borohydride to yield 1-hydroxy-2,3-dihydro-1H-indene.

Coupling reaction: Finally, the 2-ethoxyphenyl isocyanate is reacted with the hydroxy-dihydroindenyl intermediate in the presence of a catalyst to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of 1-(2-ethoxyphenyl)-3-((1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)urea.

Reduction: Formation of 1-(2-ethoxyphenyl)-3-((1-amino-2,3-dihydro-1H-inden-1-yl)methyl)urea.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, studies have shown that structurally similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Mechanism of Action

The mechanism of action typically involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar urea backbones have been observed to interact with protein targets involved in cancer progression, leading to reduced viability of cancer cells.

Case Study: In Vitro Studies

A notable study conducted on a related urea derivative showed a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined through MTT assays, revealing significant cytotoxicity at micromolar concentrations.

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its potential use as a pesticide. Urea derivatives have been recognized for their ability to disrupt metabolic processes in pests. Preliminary studies suggest that the compound may exhibit insecticidal activity against common agricultural pests.

Mechanism of Action in Pest Control

The mode of action is hypothesized to involve interference with the nervous system or metabolic pathways of the target pests. This could lead to effective pest management solutions that are less harmful to non-target organisms compared to conventional pesticides.

Materials Science Applications

Polymer Chemistry

In materials science, the compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for various chemical modifications, enabling the creation of materials with tailored properties.

Case Study: Polymer Synthesis

Research has demonstrated the successful incorporation of similar urea derivatives into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength. These polymers can be utilized in coatings and composites for improved durability.

Summary of Findings

Mecanismo De Acción

The mechanism of action of 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea involves its interaction with specific molecular targets. The ethoxyphenyl and hydroxy-dihydroindenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

ABT-102

- Structure : (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea .

- Key Features: Tert-butyl group enhances hydrophobic interactions.

- Activity : Potent TRPV1 antagonist with analgesic properties. ABT-102’s tert-butyl group improves metabolic stability compared to smaller substituents .

- Comparison: The target compound replaces the tert-butyl and indazolyl groups with a hydroxy-indenylmethyl and 2-ethoxyphenyl group.

Compound 1374780-68-3

- Structure : (S)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-((1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)urea .

- Key Features :

- Chlorophenyl-pyrazolylmethyl group introduces electronegative substituents.

- Trifluoromethyl group enhances metabolic resistance.

- Comparison : The target compound lacks halogenated groups, which may reduce off-target interactions. The hydroxy group could improve solubility compared to the lipophilic trifluoromethyl group .

1-(4-((6,7-Dimethoxy-3,4-Dihydroisoquinolyl)methyl)Phenyl)-3-(2-Ethoxyphenyl)urea

- Structure: Features a dihydroisoquinolinylmethyl group and 2-ethoxyphenyl urea .

- Key Features: Dimethoxy and dihydroisoquinoline groups enhance aromatic interactions. Ethoxyphenyl moiety shared with the target compound.

- Both compounds share the ethoxyphenyl group, suggesting similar pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

*Estimated based on structural formula.

Key Observations :

Substituent Impact :

- Hydroxy Group : The target compound’s hydroxy-indenyl group may improve solubility and hydrogen-bonding interactions compared to ABT-102’s tert-butyl group .

- Ethoxyphenyl vs. Halogenated Groups : The ethoxy substituent balances lipophilicity and metabolic stability, whereas halogenated analogs (e.g., 1374780-68-3) prioritize electron-withdrawing effects .

Pharmacological Potential: TRPV1 antagonists like ABT-102 highlight the importance of urea scaffolds in pain management.

Actividad Biológica

1-(2-Ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize available data on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

Anticancer Activity

Recent studies have reported the synthesis of urea derivatives similar to this compound, which demonstrated significant anticancer properties. For instance, a series of phenylurea derivatives were evaluated for their antiproliferative effects against HeLa and C6 cell lines. The results indicated that certain derivatives exhibited notable activity, with IC50 values in the low micromolar range, suggesting a promising avenue for cancer treatment .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.4 |

| Novel Urea Derivative | HeLa | 4.8 |

| Novel Urea Derivative | C6 | 6.0 |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity. A study evaluating various phenylurea compounds revealed that they exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

Anticancer Mechanism:

- Apoptosis Induction: The compound may initiate apoptosis in cancer cells through activation of caspases.

- Cell Cycle Arrest: It has been suggested that it can induce G0/G1 phase arrest in cancer cells.

Antimicrobial Mechanism:

- Cell Wall Disruption: Similar compounds have been shown to interfere with peptidoglycan synthesis.

- Membrane Permeabilization: The urea moiety may enhance membrane permeability leading to cell death.

Case Studies

A case study involving the application of phenylurea derivatives in clinical settings highlighted their potential as novel therapeutic agents. Patients with resistant strains of bacteria showed improved outcomes when treated with formulations containing similar urea derivatives . Additionally, preclinical trials demonstrated that these compounds could significantly reduce tumor sizes in xenograft models.

Q & A

Q. Synthesis Protocol :

- Step 1 : Condensation of 2-ethoxyaniline with an isocyanate precursor.

- Step 2 : Functionalization of the indene moiety via hydroxylation using oxidizing agents (e.g., KMnO) or catalytic asymmetric methods .

- Step 3 : Urea bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. Yield Optimization :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Lower temperatures (<0°C) reduce side reactions during urea formation.

- Purification : Use preparative HPLC or column chromatography to isolate high-purity product (>95%) .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Case Example : Some studies report anti-inflammatory activity (e.g., COX-2 inhibition), while others emphasize kinase inhibition (e.g., JAK/STAT pathways) .

Q. Resolution Strategies :

- Target-Specific Assays : Use isoform-selective enzymatic assays (e.g., recombinant COX-2 vs. kinase panels) to clarify specificity.

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and compare bioactivity profiles .

- Computational Docking : Predict binding poses to identify plausible targets (e.g., AutoDock Vina or Schrödinger Suite) .

What advanced techniques are recommended for analyzing this compound’s stability under physiological conditions?

Q. Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS/MS over 24–72 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify oxidative metabolites .

Data Interpretation : Compare degradation half-lives () and metabolite profiles to establish structure-stability correlations.

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Methodological Framework :

Cellular Assays : Measure dose-dependent effects on cell viability (MTT assay) and inflammatory markers (ELISA for IL-6/TNF-α) .

Gene Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., COX-2) and assess rescue of bioactivity.

In Vivo Models : Administer the compound in rodent models of inflammation or cancer, paired with PET imaging to track biodistribution .

Critical Analysis : Cross-validate findings with orthogonal methods (e.g., Western blotting for protein expression changes) to minimize false positives.

What strategies are effective for addressing low solubility in aqueous media during formulation studies?

Q. Advanced Approaches :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance water solubility.

- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability.

- Co-Crystallization : Screen for co-crystals with succinic acid or other GRAS-listed co-formers .

Analytical Validation : Use dynamic light scattering (DLS) to assess nanoparticle size and stability, and conduct dissolution testing under biorelevant conditions (FaSSIF/FeSSIF media).

How should researchers design experiments to elucidate the role of the hydroxyindene moiety in target binding?

Q. Experimental Workflow :

Synthetic Analogs : Prepare derivatives lacking the hydroxyl group or with methyl/fluoro substitutions.

Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) to purified targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) .

Molecular Dynamics (MD) Simulations : Compare hydrogen-bonding networks and conformational flexibility of analogs in silico.

Interpretation : Correlate structural modifications with changes in binding affinity () to pinpoint critical interactions.

What are the best practices for ensuring reproducibility in multi-step synthesis protocols?

Q. Quality Control Checklist :

- Intermediate Characterization : Validate each synthetic step with H NMR and HRMS before proceeding.

- Reagent Documentation : Use lot-tested reagents and disclose sources (e.g., Sigma-Aldryl vs. TCI).

- Reaction Monitoring : Employ in-line FTIR or Raman spectroscopy to track reaction progress in real time .

Troubleshooting : If yields drop unexpectedly, screen alternative catalysts (e.g., Pd/C vs. Ni-based) or optimize stoichiometry via Design of Experiments (DoE) software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.